4-Aminopiperidine-1-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular weight of 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride is 218.68 . The Inchi Code is 1S/C5H11FN2O2S.ClH/c6-11(9,10)8-3-1-5(7)2-4-8;/h5H,1-4,7H2;1H .Chemical Reactions Analysis
Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Sulfonyl Fluorides in Enzyme Inhibition
Sulfonyl fluorides, including compounds similar to "4-Aminopiperidine-1-sulfonyl fluoride hydrochloride," have been explored for their potential as enzyme inhibitors. For instance, sulfonamide derivatives incorporating fluorine and triazine moieties have been studied for their effectiveness in inhibiting carbonic anhydrases from Mycobacterium tuberculosis, which are crucial for the bacterium's life cycle. These inhibitors exhibit nanomolar to submicromolar inhibition constants, highlighting their potential in developing antimycobacterial agents with novel mechanisms of action, distinct from those of clinically used drugs that have encountered resistance (Ceruso et al., 2014).
Synthetic Applications and Methodologies
The synthetic versatility of sulfonyl fluorides has been demonstrated in various studies. One approach outlined the efficient and selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This methodology underlines the utility of such compounds in the parallel medicinal chemistry context, enabling rapid access to a diverse range of pharmacologically relevant motifs (Tucker et al., 2015).
Another significant application is found in chemical biology and molecular pharmacology, where sulfonyl fluorides serve as reactive probes. A novel synthesis method for aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation showcases the development of a rapid, metal-free approach to construct compound libraries of considerable structural diversity. This method is suitable for modifying a wide range of carboxylic acids, including natural products and drugs, highlighting the broad utility of sulfonyl fluorides in drug discovery and chemical biology (Xu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-aminopiperidine-1-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2O2S.ClH/c6-11(9,10)8-3-1-5(7)2-4-8;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEWKTIAWVZEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.